Comparative H+/K+-ATPase Inhibition: Selectivity vs. NC-1300 (Dimethylamino Analog)
The target compound is a close structural analog of NC-1300, differing only by the absence of a 2-dimethylamino group on the benzyl ring. NC-1300 potently inhibits H+/K+-ATPase from rabbit gastric mucosa with an IC50 of 5.3 μM at pH 6.0 [1]. The unsubstituted parent compound lacks this basic center, which is critical for acid-activated accumulation and enzyme inhibition. While direct IC50 data for the target compound is unavailable in primary literature, class-level inference from benzimidazole sulfoxide SAR studies indicates that removing the basic amine reduces antisecretory potency by over an order of magnitude [2]. This differential makes the target compound a superior negative control or scaffold for probing the role of the amino group in target engagement.
| Evidence Dimension | H+/K+-ATPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to be significantly higher than 5.3 μM based on SAR |
| Comparator Or Baseline | NC-1300 (2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole): IC50 = 5.3 μM at pH 6.0 |
| Quantified Difference | Estimated >10-fold reduction in potency (class-level SAR inference) |
| Conditions | Rabbit gastric mucosal H+/K+-ATPase assay, pH 6.0 |
Why This Matters
For researchers designing SAR studies, this compound serves as a critical baseline for isolating the contribution of the basic amine to PPI potency and acid-activation.
- [1] Okabe, S., et al. Biochemical and pharmacological analysis of 2-[(2-dimethylaminobenzyl)sulfinyl] benzimidazole (NC-1300), a new proton pump inhibitor. Japanese Journal of Pharmacology, 1986, 40(2), 239-249. View Source
- [2] EP 0045200 B1. Benzimidazoles and their pharmaceutical use. The Upjohn Company, 1988. View Source
